molecular formula C17H17ClO4 B3007340 4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde CAS No. 428464-91-9

4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde

Cat. No.: B3007340
CAS No.: 428464-91-9
M. Wt: 320.77
InChI Key: BDHBTFZHYKXCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is an organic compound that belongs to the class of aryloxy phenols. This compound is characterized by the presence of a chloro-substituted phenoxy group and a methoxybenzaldehyde moiety. It is of interest in various fields due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-methylphenol and 3-methoxybenzaldehyde.

    Etherification: The 2-chloro-5-methylphenol undergoes etherification with ethylene glycol to form 2-(2-chloro-5-methylphenoxy)ethanol.

    Aldehyde Formation: The intermediate 2-(2-chloro-5-methylphenoxy)ethanol is then reacted with 3-methoxybenzaldehyde under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: 4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzoic acid.

    Reduction: 4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and tumor pathways.

    Pathways Involved: The compound may inhibit key enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenol: Shares the chloro and methyl substituents but lacks the ethoxy and methoxybenzaldehyde groups.

    3-Methoxybenzaldehyde: Contains the methoxybenzaldehyde moiety but lacks the chloro-substituted phenoxy group.

Uniqueness

4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde is unique due to its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[2-(2-chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO4/c1-12-3-5-14(18)16(9-12)22-8-7-21-15-6-4-13(11-19)10-17(15)20-2/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHBTFZHYKXCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCOC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.